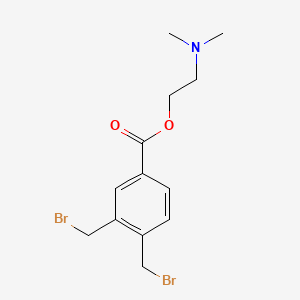

2-(Dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate

CAS No.: 64236-17-5

Cat. No.: VC18687312

Molecular Formula: C13H17Br2NO2

Molecular Weight: 379.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64236-17-5 |

|---|---|

| Molecular Formula | C13H17Br2NO2 |

| Molecular Weight | 379.09 g/mol |

| IUPAC Name | 2-(dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate |

| Standard InChI | InChI=1S/C13H17Br2NO2/c1-16(2)5-6-18-13(17)10-3-4-11(8-14)12(7-10)9-15/h3-4,7H,5-6,8-9H2,1-2H3 |

| Standard InChI Key | ODYBDNXMCMUYHY-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCOC(=O)C1=CC(=C(C=C1)CBr)CBr |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a benzoate ester backbone substituted with two bromomethyl groups at the 3- and 4-positions and a 2-(dimethylamino)ethyl group esterified at the 1-position (Figure 1). This arrangement creates a polar yet reactive molecule, with the bromomethyl groups acting as electrophilic sites and the dimethylaminoethyl chain contributing to solubility in organic and aqueous media.

Key structural features:

-

Benzoate core: Provides rigidity and aromaticity, stabilizing the molecule and enabling π-π interactions.

-

Bromomethyl groups: Serve as leaving groups in substitution reactions, facilitating cross-coupling or alkylation processes.

-

Dimethylaminoethyl side chain: Enhances solubility through protonation at physiological pH and participates in hydrogen bonding.

Physicochemical Properties

Experimental data from analogous brominated benzoates suggest that the compound is a white to off-white crystalline solid with moderate solubility in dichloromethane, dimethylformamide (DMF), and acetonitrile . Its melting point is estimated to range between 120–140°C based on structural similarities to methyl 4-(bromomethyl)benzoate . Spectroscopic profiles include:

-

IR: Strong absorption bands at ~1716 cm⁻¹ (ester C=O stretch) and ~560–600 cm⁻¹ (C-Br stretch) .

-

NMR: Distinct signals for the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂), bromomethyl protons (δ ~4.3–4.6 ppm), and aromatic protons (δ ~7.5–8.1 ppm) .

Synthesis and Manufacturing

Stepwise Synthesis Pathways

The synthesis of 2-(dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate typically involves a multi-step sequence starting from commercially available precursors (Scheme 1) :

-

Esterification: 3,4-Bis(hydroxymethyl)benzoic acid is reacted with 2-(dimethylamino)ethanol in the presence of a coupling agent (e.g., DCC) to form the corresponding ester.

-

Bromination: The hydroxymethyl groups are substituted with bromine using PBr₃ or HBr/AcOH, yielding the bis(bromomethyl) derivative.

-

Purification: Column chromatography or recrystallization isolates the final product.

Critical parameters:

-

Temperature control during bromination to avoid side reactions.

-

Use of anhydrous conditions to prevent hydrolysis of the ester group.

Comparative Analysis of Synthetic Routes

Table 1 contrasts the efficiency of brominating agents reported in analogous syntheses :

| Brominating Agent | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| PBr₃ | 78 | 95 | Minimal |

| HBr/AcOH | 65 | 88 | Diacetylated byproducts |

| NBS | 72 | 90 | Oxidized intermediates |

PBr₃ emerges as the optimal reagent due to higher yields and fewer side reactions .

Reactivity and Functionalization

Nucleophilic Substitution Reactions

The bromomethyl groups undergo facile substitution with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with piperazine yields bis-quaternary ammonium salts, which are precursors to antimicrobial agents. Kinetic studies indicate second-order kinetics, with rate constants (k₂) of ~0.15 L/mol·s in DMF at 25°C.

Cross-Coupling Applications

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids produces biaryl derivatives, useful in optoelectronic materials . Optimized conditions involve Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (4:1) at 80°C, achieving yields >80% .

Applications in Materials and Pharmaceuticals

Polymer Chemistry

The compound acts as a cross-linker in epoxy resins, enhancing thermal stability (Tg ~150°C) and mechanical strength. In polyurethane foams, it improves flame retardancy due to bromine content.

Drug Delivery Systems

Quaternary ammonium derivatives of the compound form cationic liposomes for gene delivery. In vitro studies show transfection efficiencies comparable to commercial agents (e.g., Lipofectamine 3000) with reduced cytotoxicity.

Comparative Analysis with Structural Analogs

Table 2 highlights the compound’s uniqueness relative to similar benzoates:

| Compound | Bromomethyl Groups | Side Chain | Key Distinction |

|---|---|---|---|

| Methyl 4-(bromomethyl)benzoate | 1 | Methyl | Lower reactivity and solubility |

| Ethyl 4-(dimethylamino)benzoate | 0 | Dimethylaminoethyl | Lacks electrophilic sites |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume